molecular formula C21H18N4 B2801834 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine CAS No. 865658-64-6

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine

Cat. No.: B2801834
CAS No.: 865658-64-6
M. Wt: 326.403
InChI Key: XJYNNCURQSDYAQ-UHFFFAOYSA-N
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Description

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a phenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine typically involves multiple steps, starting with the preparation of the pyrrole and pyrimidine precursors. One common synthetic route includes the following steps:

  • Formation of the Pyrrole Ring: : The pyrrole ring can be synthesized through the reaction of 2,5-dimethyl-1H-pyrrole with appropriate reagents to introduce the desired substituents.

  • Formation of the Phenyl Group: : The phenyl group is often introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.

  • Coupling of Pyrimidine and Pyrrole: : The final step involves the coupling of the pyrimidine ring with the pyrrole-substituted phenyl group. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.

  • Substitution: : Substitution reactions can replace one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: has several scientific research applications:

  • Chemistry: : The compound can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.

  • Biology: : It may serve as a ligand in biological studies, interacting with various biomolecules and proteins.

  • Industry: : Use in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-(4-pyridinyl)pyrimidine: can be compared with other similar compounds, such as:

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

  • 2-(4-pyridinyl)pyrimidine derivatives

These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of This compound lies in its specific arrangement of rings and substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-pyridin-4-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4/c1-15-3-4-16(2)25(15)19-7-5-17(6-8-19)20-11-14-23-21(24-20)18-9-12-22-13-10-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYNNCURQSDYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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